3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

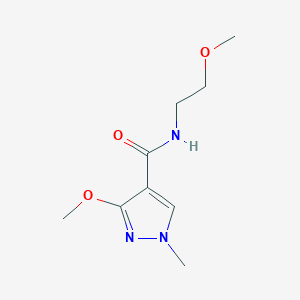

3-Methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a methoxy group at the 3-position of the pyrazole ring and a 2-methoxyethyl substituent on the amide nitrogen. Pyrazole carboxamides are widely studied for their roles as succinate dehydrogenase inhibitors (SDHIs) in fungicides, though modifications like methoxy groups may confer distinct physicochemical and bioactivity profiles .

Properties

IUPAC Name |

3-methoxy-N-(2-methoxyethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-12-6-7(9(11-12)15-3)8(13)10-4-5-14-2/h6H,4-5H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIRBLBAUHTPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₃O₃

- Molecular Weight : 213.23 g/mol

- CAS Number : 1014049-62-7

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. The presence of methoxy and carboxamide groups contributes to its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazoles have been reported around 250 μg/mL, indicating potential as antibacterial agents .

Anti-inflammatory Properties

Pyrazole derivatives are also explored for their anti-inflammatory effects. In particular, compounds with structural similarities have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies indicate that modifications in the pyrazole structure can enhance potency against inflammatory pathways, with some compounds achieving IC₅₀ values as low as 0.004 μM against specific kinases involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazoles can inhibit cyclooxygenase (COX) enzymes and other kinases involved in inflammatory responses.

- Modulation of Cytokine Release : They may alter the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- In Vitro Studies on Antimicrobial Efficacy

- Anti-inflammatory Activity Assessment

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity (MIC) | Anti-inflammatory IC₅₀ |

|---|---|---|---|

| This compound | C₉H₁₅N₃O₃ | ~250 μg/mL | TBD |

| Pyrazole Derivative A | C₉H₁₅N₃O₂ | ~200 μg/mL | 0.067 μM |

| Pyrazole Derivative B | C₉H₁₄N₂O₂ | ~300 μg/mL | 0.044 μM |

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s structure features two key moieties:

- N-(2-Methoxyethyl) carboxamide : Likely improves water solubility compared to aromatic or alkylamide substituents.

Table 1: Comparison of Key Pyrazole Carboxamide Derivatives

Physicochemical and Pharmacokinetic Profiles

- Solubility : The 2-methoxyethyl group enhances hydrophilicity, contrasting with lipophilic SDHIs like isopyrazam.

- Stability : Methoxy groups are less prone to metabolic oxidation than halogen atoms, suggesting improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxy-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including condensation, substitution, and carboxamide formation. For example, pyrazole cores are functionalized via nucleophilic acyl substitution using activated carboxylic acids (e.g., acyl chlorides) under anhydrous conditions. Solvent selection (e.g., DMF or acetonitrile) and catalysts like triethylamine are critical for minimizing side reactions .

- Optimization : Temperature control (40–80°C) and inert atmospheres (N₂/Ar) improve stability of intermediates. Purity is enhanced via flash chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : The pyrazole C4-carboxamide proton appears as a singlet near δ 8.1 ppm in -NMR. Methoxy groups (OCH₃) show distinct singlets at δ 3.3–3.8 ppm. -NMR confirms carbonyl (C=O) at ~165 ppm .

- MS : High-resolution ESI-MS provides exact mass (calculated for C₁₀H₁₇N₃O₃: 239.1274), while fragmentation patterns verify substituent positions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with reference drugs like doxorubicin .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and solubility?

- Structure-Activity Relationship (SAR) : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency but reduce solubility. Ethoxy groups increase lipophilicity (logP ↑), improving blood-brain barrier penetration but limiting aqueous solubility .

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and compare logP (HPLC) and bioactivity .

Q. What computational methods predict binding affinity to therapeutic targets (e.g., enzymes, receptors)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (antifungal target) or human kinase domains. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (carboxamide O, methoxy O) and hydrophobic regions (pyrazole ring) .

Q. How can contradictory data on biological activity between studies be resolved?

- Case Example : If Study A reports IC₅₀ = 20 µM against Gibberella zeae but Study B finds no activity, analyze:

Assay Conditions : Differences in fungal growth media (e.g., PDA vs. SDB) or incubation time.

Compound Purity : Impurities >5% (HPLC) may skew results.

Structural Confirmation : Verify if tautomerism (pyrazole N-methyl vs. O-methoxy) alters activity .

Q. What strategies mitigate regioselectivity challenges during synthesis?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole N) to control substitution at C4.

- Catalytic Systems : Use Pd/Cu-mediated cross-coupling for selective C–H functionalization .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Method | Value/Result |

|---|---|---|

| logP (Lipophilicity) | HPLC (C18 column, MeOH/H₂O) | 1.8 ± 0.2 |

| Aqueous Solubility | Shake-flask (pH 7.4, 25°C) | 0.45 mg/mL |

| Thermal Stability | TGA/DSC | Decomposition at 220°C |

Table 2 : Comparative Bioactivity of Analogues

| Compound Modification | Antifungal IC₅₀ (µM) | Cytotoxicity (HeLa IC₅₀, µM) |

|---|---|---|

| 3-Methoxy (Parent) | 25.3 | >100 |

| 3-Nitro | 12.1 | 48.7 |

| 3-Ethoxy | 34.6 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.